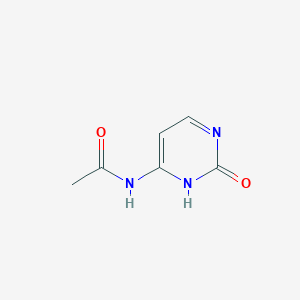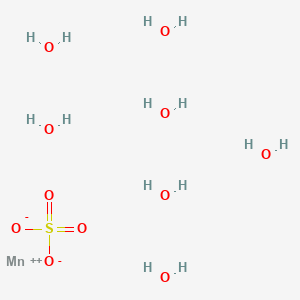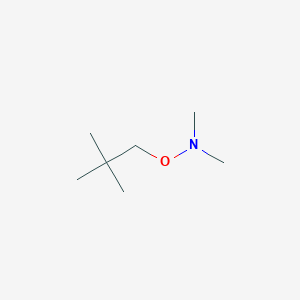
Dimethylamine, N-(neopentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylamine, N-(neopentyloxy)-, also known as DMAA, is a synthetic compound that has gained popularity in the scientific research community due to its potential use in various fields such as pharmaceuticals, agriculture, and biotechnology. DMAA belongs to the class of organic compounds called amines and is a derivative of the naturally occurring geranium oil. In
Wirkmechanismus
Dimethylamine, N-(neopentyloxy)- acts on the central nervous system by increasing the release of norepinephrine, dopamine, and serotonin. This leads to increased heart rate, blood pressure, and vasoconstriction. Dimethylamine, N-(neopentyloxy)- also stimulates the release of adrenaline and noradrenaline, which results in increased energy and focus.
Biochemische Und Physiologische Effekte
Dimethylamine, N-(neopentyloxy)- has been shown to have various biochemical and physiological effects. It has been reported to increase aerobic capacity, improve cognitive function, and enhance physical performance. Dimethylamine, N-(neopentyloxy)- has also been shown to increase fat oxidation and reduce appetite, making it a potential weight loss aid.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethylamine, N-(neopentyloxy)- has several advantages for lab experiments, including its ease of synthesis and stability. However, Dimethylamine, N-(neopentyloxy)- has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Dimethylamine, N-(neopentyloxy)- has been shown to have potential toxicity, which should be taken into consideration when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Dimethylamine, N-(neopentyloxy)-. One potential area of research is the investigation of Dimethylamine, N-(neopentyloxy)- as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, Dimethylamine, N-(neopentyloxy)- could be explored as a potential treatment for attention deficit hyperactivity disorder (ADHD) due to its stimulant properties. Further research could also be conducted to determine the long-term effects and potential toxicity of Dimethylamine, N-(neopentyloxy)-.
Conclusion:
In conclusion, Dimethylamine, N-(neopentyloxy)- is a synthetic compound that has gained popularity in the scientific research community due to its potential use in various fields such as pharmaceuticals, agriculture, and biotechnology. Dimethylamine, N-(neopentyloxy)- acts on the central nervous system by increasing the release of norepinephrine, dopamine, and serotonin, leading to increased heart rate, blood pressure, and vasoconstriction. Dimethylamine, N-(neopentyloxy)- has several advantages for lab experiments, including its ease of synthesis and stability, but also has potential toxicity. Future research could explore the potential use of Dimethylamine, N-(neopentyloxy)- as a treatment for respiratory diseases, ADHD, and the long-term effects and potential toxicity of Dimethylamine, N-(neopentyloxy)-.
Synthesemethoden
Dimethylamine, N-(neopentyloxy)- can be synthesized by reacting neopentyl alcohol with dimethylamine in the presence of a strong acid catalyst. The reaction yields Dimethylamine, N-(neopentyloxy)- as a colorless liquid with a boiling point of 129-131°C.
Wissenschaftliche Forschungsanwendungen
Dimethylamine, N-(neopentyloxy)- has been extensively studied for its potential use in pharmaceuticals as a bronchodilator and vasoconstrictor. It has also been investigated for its use in agriculture as a plant growth regulator and insecticide. Additionally, Dimethylamine, N-(neopentyloxy)- has been explored for its potential use in biotechnology as a chiral building block for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
13993-88-9 |
|---|---|
Produktname |
Dimethylamine, N-(neopentyloxy)- |
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropoxy)-N-methylmethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-9-8(4)5/h6H2,1-5H3 |
InChI-Schlüssel |
PRHYXCFNTJSJFI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CON(C)C |
Kanonische SMILES |
CC(C)(C)CON(C)C |
Synonyme |
N-(Neopentyloxy)dimethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
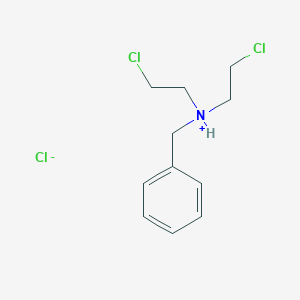
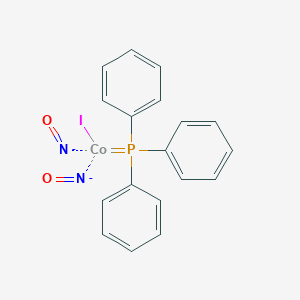
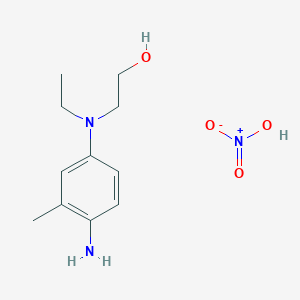
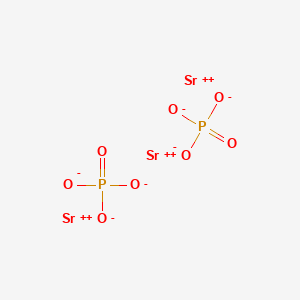
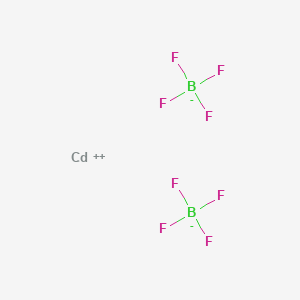
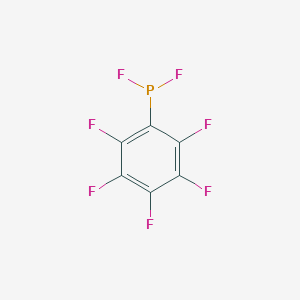
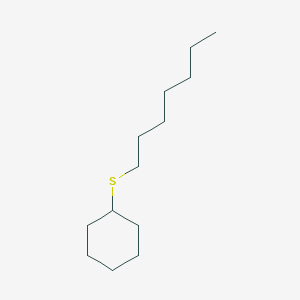
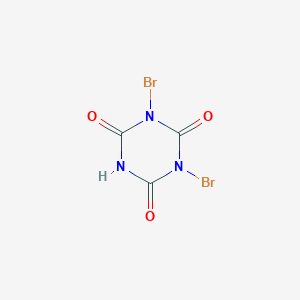
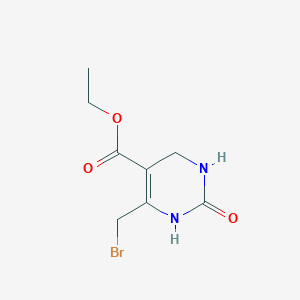
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
